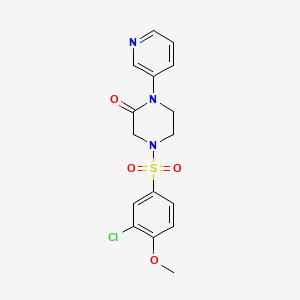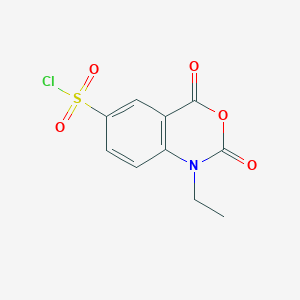![molecular formula C17H17ClN4O4 B2986757 N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034475-94-8](/img/structure/B2986757.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4O4 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Synthesis of Novel Benzodifuranyl and Related Compounds : A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from benzodifuranyl structures, demonstrating their potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities.
Antipsychotic Agents
- Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) investigated heterocyclic analogues of a compound known as 1192U90, finding that derivatives exhibited potent in vivo activities comparable to established antipsychotic agents.
Cancer Research
- Targeting Urokinase Receptor in Breast Cancer : Wang et al. (2011) conducted a study on compounds targeting the urokinase receptor (uPAR), including a derivative of N-(benzo[d][1,3]dioxol-5-yl). They found that these compounds inhibited breast cancer cell growth and metastasis.
Chemical Analysis and Separation
- Capillary Electrophoresis of Related Compounds : Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(benzo[d][1,3]dioxol-5-yl) derivatives.
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) analyzed the interaction of a N-(piperidin-1-yl) derivative with the CB1 cannabinoid receptor, providing insights into its binding mechanism.
Medicinal Chemistry
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives : Abdalha et al. (2011) synthesized new tetrahydrobenzo[b]thiophene derivatives, which could have potential applications in medicinal chemistry.
Antiarrhythmic Agents : Hankovszky et al. (1986) developed N-(omega-Aminoalkyl)-tetramethyl-3-pyrrolinecarboxamides, showing significant activity against aconitine-induced arrhythmia.
Antineoplastic Tyrosine Kinase Inhibitor in CML : Gong et al. (2010) studied the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, identifying main metabolic pathways of flumatinib in humans.
Piperidine Synthesis for Epilepsy Treatment : Amato et al. (2011) explored N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, identifying compounds active in rodent models of epilepsy and pain.
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, potential for treating dementia.
Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) developed new pyridine derivatives with variable and modest antimicrobial activity.
Synthesis of Novel Piperidine Derivatives as Antiarrhythmics : Banitt et al. (1977) investigated N-(piperidylalkyl)trifluoroethoxybenzamides for oral antiarrhythmic activity, finding compounds with potent effects.
Metal Complexes of Benzamides for Antibacterial Activity : Khatiwora et al. (2013) synthesized metal complexes of new benzamides, showing enhanced antibacterial activities compared to free ligands.
Synthesis of Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) created novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities.
Farnesyl Protein Transferase Inhibitors for Cancer Treatment : Mallams et al. (1998) developed 4-amido derivatives of piperazine as inhibitors of farnesyl protein transferase, showing potential in cancer treatment.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKLHVKZCLXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)

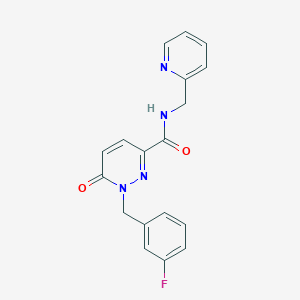
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

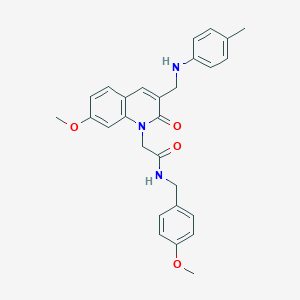
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
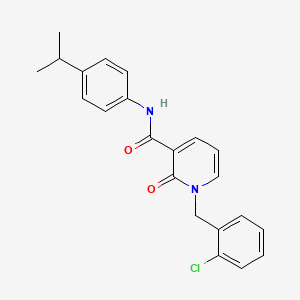
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
